2-(2-Chloro-6-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one
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Overview
Description
2-(2-Chloro-6-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and ethyl acetoacetate.
Cyclization: The reaction proceeds through a cyclization process, where the aniline derivative reacts with ethyl acetoacetate under acidic or basic conditions to form the quinolinone core.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorophenylacetic acid
- 2-Chloro-6-fluorotoluene
- 2-Fluorophenyl isocyanate
Uniqueness
2-(2-Chloro-6-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific substitution pattern and the presence of the quinolinone core. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H11ClFNO |
---|---|
Molecular Weight |
275.70 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H11ClFNO/c16-10-5-3-6-11(17)15(10)13-8-14(19)9-4-1-2-7-12(9)18-13/h1-7,13,18H,8H2 |
InChI Key |
DNGYQQWGLSKMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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